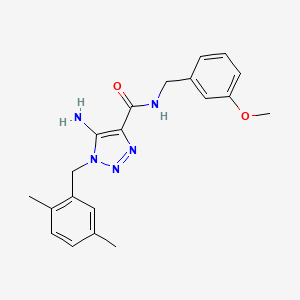![molecular formula C15H14BrNO2 B2837045 4-bromo-2-{(E)-[(2-methoxybenzyl)imino]methyl}phenol CAS No. 1232820-99-3](/img/structure/B2837045.png)
4-bromo-2-{(E)-[(2-methoxybenzyl)imino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-{(E)-[(2-methoxybenzyl)imino]methyl}phenol is a biochemical compound used for proteomics research . It has a molecular formula of C15H14BrNO2 and a molecular weight of 320.18 .
Molecular Structure Analysis
The molecule has an intramolecular O—H N hydrogen bond between the phenol OH group and the imine N atom, forming an S(6) ring . The planarity of the molecule in the two polymorphs was found to be significantly different, with dihedral angles ( ) between the two aromatic rings for the previously published ‘orange’ polymorph of = 1.8 (2) at 120 K, while the new ‘yellow’ polymorph had = 45.6 (1) at 150 K .Physical and Chemical Properties Analysis
The compound has a molecular weight of 320.18 . It was also observed that both polymorphs displayed some degree of thermochromism and upon cooling the ‘orange’ polymorph became more yellow, while the ‘yellow’ polymorph became paler upon cooling .Scientific Research Applications
Bromophenol Derivatives in Marine Algae
Bromophenol derivatives isolated from marine algae like Rhodomela confervoides have been extensively studied for their structural diversity and biological activities. For instance, Zhao et al. (2004) identified eight new bromophenol derivatives from Rhodomela confervoides, characterized by their detailed spectroscopic analysis. These compounds, however, were found inactive against several human cancer cell lines and microorganisms, suggesting selectivity in their biological activities (Zhao et al., 2004).
Photodynamic Therapy Application
Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing a Schiff base. These compounds exhibited significant photophysical and photochemical properties, making them potential candidates for photodynamic therapy applications in cancer treatment. Their high singlet oxygen quantum yield and good fluorescence properties are particularly noteworthy for Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Structural Characterization
Tatlidil et al. (2022) focused on the synthesis and characterization of novel compound imines, including structural elucidation through single crystal X-ray diffraction and DFT studies. This research underscores the versatility of bromophenol derivatives in chemical synthesis and the exploration of their potential pharmacological applications (Tatlidil et al., 2022).
Antioxidant and Antibacterial Activities
Research into tridentate substituted salicylaldimines, which share structural motifs with bromophenol derivatives, revealed their antibacterial and antioxidant activities. Oloyede-Akinsulere et al. (2018) synthesized and screened these compounds against multidrug-resistant organisms, finding that methoxy-substituted compounds exhibited the highest activity. This study highlights the potential of bromophenol derivatives in developing new antibacterial and antioxidant agents (Oloyede-Akinsulere, Babajide, & Salihu, 2018).
Mechanism of Action
Properties
IUPAC Name |
4-bromo-2-[(2-methoxyphenyl)methyliminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-19-15-5-3-2-4-11(15)9-17-10-12-8-13(16)6-7-14(12)18/h2-8,10,18H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFXNENRVPWMLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN=CC2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
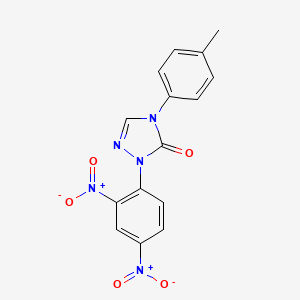
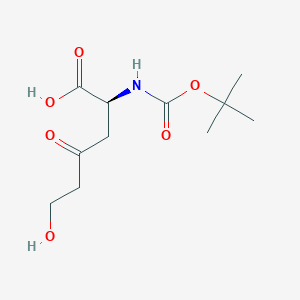
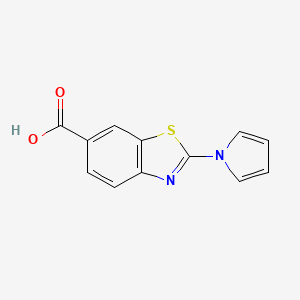

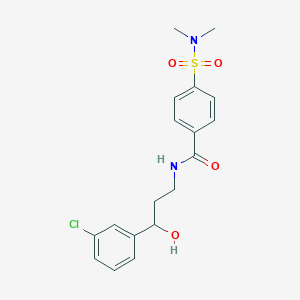

![N-[4-(4-methylpiperazino)phenyl]-1-indolinecarboxamide](/img/structure/B2836973.png)

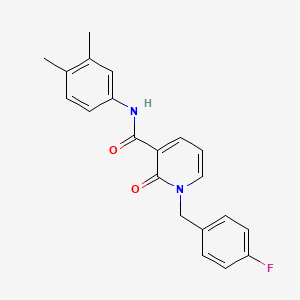
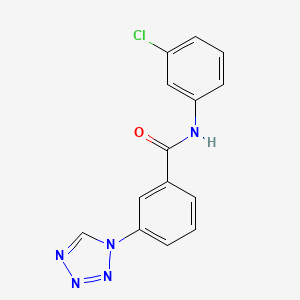
![(1S,6S)-2,2-Difluoro-7-oxabicyclo[4.1.0]heptane](/img/structure/B2836979.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-nitrophenyl)acetamide](/img/structure/B2836981.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-2-(4-fluorophenoxy)-N-methylacetamide](/img/structure/B2836984.png)
